molecular formula C11H17N3O4S B1309990 1-(1-Ethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid CAS No. 957477-71-3

1-(1-Ethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid

Cat. No.: B1309990
CAS No.: 957477-71-3
M. Wt: 287.34 g/mol
InChI Key: GOOBIKOWUWDCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid is a high-value chemical building block designed for research applications in medicinal chemistry and drug discovery. The compound features a piperidine ring substituted with a carboxylic acid group and a 1-ethyl-pyrazole sulfonamide, a scaffold frequently utilized in the design of pharmacologically active molecules. Similar pyrazole-sulfonyl compounds integrated with piperidine moieties are recognized for their utility in developing molecules with potential biological activities, including antitumor and antimicrobial properties . The carboxylic acid functional group (also featured in compounds like the related 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid) enhances the molecule's versatility, facilitating further chemical modifications through amide bond formation or salt preparation, which is crucial for creating diverse compound libraries for structure-activity relationship (SAR) studies . This product is provided exclusively For Research Use Only (RUO). RUO products are specialized reagents tailored for laboratory research and are essential tools for scientific investigation, experimentation, and analysis in controlled environments . They are not intended for diagnostic, therapeutic, or any human use. Researchers assume all responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-2-13-8-10(6-12-13)19(17,18)14-5-3-4-9(7-14)11(15)16/h6,8-9H,2-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOBIKOWUWDCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

General Approach

The synthesis of this compound typically involves:

  • The functionalization of a piperidine core.
  • Introduction of the pyrazole sulfonyl group.
  • Carboxylation at the piperidine ring.

These steps are executed through condensation, cyclization, and sulfonation reactions.

Key Steps in Synthesis

Step 1: Preparation of Pyrazole Derivative

The pyrazole derivative can be synthesized using ethyl acetoacetate, triethyl orthoformate, and acetic anhydride as raw materials:

  • Combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a reactor.
  • Heat the mixture to 110–120°C for reflux reaction.
  • Cool to 35–40°C and distill under reduced pressure to obtain a pyrazole precursor.
Step 2: Functionalization with Sulfonyl Group

The pyrazole derivative is treated with a sulfonating agent (e.g., sulfur trioxide or chlorosulfonic acid) to introduce the sulfonyl group:

  • Add the sulfonating agent to the pyrazole precursor under controlled temperature conditions (typically 25–50°C).
  • Stir until the reaction is complete, yielding a sulfonated pyrazole intermediate.
Step 3: Piperidine Ring Modification

The piperidine scaffold is functionalized to include a carboxylic acid group:

  • React piperidine with a carboxylic acid precursor (e.g., chloroacetic acid or derivatives).
  • Perform cyclization under basic conditions (e.g., sodium hydroxide or potassium carbonate).
  • Purify via crystallization or solvent extraction.
Step 4: Coupling Pyrazole and Piperidine

The final step involves coupling the sulfonated pyrazole intermediate with the functionalized piperidine:

  • Use a coupling agent such as EDC (ethyl(dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Conduct the reaction in an organic solvent like dichloromethane at room temperature.
  • Purify the product via chromatography or recrystallization.

Reaction Conditions

Temperature Control

Reactions are typically carried out under controlled temperatures:

  • Cyclization: $$85–90^\circ C$$.
  • Sulfonation: $$25–50^\circ C$$.
  • Coupling: Room temperature.

Solvent Selection

Common solvents used include:

  • Acetonitrile for bromination reactions.
  • Dichloromethane for coupling reactions.

Challenges in Synthesis

Purity Concerns

Impurities such as unreacted precursors or by-products (e.g., excess bromine) can complicate purification. Careful control of reagent ratios and reaction times is critical.

Yield Optimization

Optimizing reaction conditions—such as temperature, reagent concentrations, and solvent choice—can significantly improve yields, often exceeding 90%.

Data Table: Summary of Reaction Parameters

Step Reagents Temperature Solvent Yield (%)
Pyrazole Synthesis Ethyl acetoacetate, triethyl orthoformate $$110–120^\circ C$$ None >97%
Sulfonation Chlorosulfonic acid $$25–50^\circ C$$ Dichloromethane >90%
Piperidine Functionalization Chloroacetic acid $$85–90^\circ C$$ Acetonitrile >92%
Final Coupling Reaction EDC/DCC Room Temperature Dichloromethane >90%

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1-(1-Ethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid has been studied for its potential as a therapeutic agent in various medical conditions. Its sulfonamide group is known to enhance bioactivity, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for effective cancer treatment.

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Inhibition of proliferation

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential use in developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuropharmacological Research

In neuropharmacology, this compound has been investigated for its effects on neurological disorders. Preliminary studies suggest it may have neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease.

Neuroprotective Effects

Research indicates that the compound can reduce oxidative stress and inflammation in neuronal cells, which are significant factors in neurodegenerative diseases.

Study Type Outcome
In vitroReduced oxidative stress markers
Animal model (Alzheimer's)Improved cognitive function

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The target compound is compared to analogs with modifications in:

  • Heterocyclic substituents (pyrazole vs. pyrazine, pyrimidine).
  • Linking groups (sulfonyl vs. methylene).
  • Substituent positions (e.g., 3-carboxylic acid vs. 4-carboxylic acid).

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Purity/Properties
1-(1-Ethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid C₁₂H₁₉N₃O₄S 301.37 1005611-34-6 Pyrazole-sulfonyl-piperidine 95% purity
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 930111-02-7 Pyrazine replaces pyrazole; no sulfonyl 97% purity, mp 185–186.5°C
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid C₁₀H₁₃N₃O₂ 207.23 890013-40-8 Pyrimidine replaces pyrazole; no sulfonyl Not classified (GHS)
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid C₁₂H₁₆F₂N₃O₄S 333.39 1006492-55-2 Difluoromethyl and dimethyl substituents on pyrazole Category C2 (unspecified)
1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid C₁₂H₁₉N₃O₂ 237.30 1006483-81-3 Methylene linker replaces sulfonyl No purity data

Analysis of Functional Group Impact

Sulfonyl vs. Methylene Linkers
  • The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methylene-linked analogs (e.g., 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid ). This may enhance solubility but reduce membrane permeability.
  • Methylene-linked analogs (e.g., C₁₂H₁₉N₃O₂ ) likely exhibit higher lipophilicity, favoring blood-brain barrier penetration.
Heterocycle Substitutions
  • The target compound’s ethyl-substituted pyrazole may confer metabolic stability compared to methyl or difluoromethyl groups (e.g., C₁₂H₁₆F₂N₃O₄S ).
Substituent Position
  • Piperidine-4-carboxylic acid derivatives (e.g., 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid ) differ in carboxylic acid positioning, which could affect conformational flexibility and target engagement.

Biological Activity

1-(1-Ethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature, focusing on its synthesis, biological activity, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring, a piperidine moiety, and a carboxylic acid group, contributing to its diverse biological activities. The molecular formula is C11H17N3O4SC_{11}H_{17}N_3O_4S, with a molecular weight of approximately 277.34 g/mol. Its structural components allow for various interactions with biological targets, which is crucial for its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For instance, derivatives have shown IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent activity against cancer cell proliferation .

Anxiolytic Effects

In animal models, related pyrazole compounds have demonstrated anxiolytic-like effects. For example, studies involving structurally similar piperazine derivatives showed significant results in elevated plus maze tests, suggesting that these compounds can modulate anxiety-related behaviors through serotonergic pathways . This suggests potential applications in treating anxiety disorders.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzyme targets or receptors. The presence of the sulfonyl group may enhance binding affinity to various biological targets, facilitating its role as an inhibitor of key signaling pathways involved in tumor growth and anxiety modulation .

Synthesis Methods

Various synthetic routes have been explored for the preparation of pyrazole derivatives. A notable method involves the reaction of hydrazones with aldehydes under acidic conditions to yield substituted pyrazoles efficiently. This method allows for the introduction of diverse functional groups that can modify biological activity .

Case Studies

StudyCompoundBiological ActivityFindings
LQFM008AnxiolyticShowed significant anxiolytic-like activity in mice; involved serotonergic pathways.
Pyrazolo[3,4-b]pyridinesAnticancerInhibited CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively; selective for CDK2.
Various PyrazolesAnticancerDemonstrated inhibition of cellular proliferation in multiple human tumor cell lines.

Q & A

Q. Characterization methods :

  • ¹H NMR (DMSO-d6): δ 1.52 (s, CH₂), 7.93–8.09 (Ar-H) .
  • IR spectroscopy : S=O stretches at 1687 cm⁻¹ and carboxylic O-H at 3359 cm⁻¹ .
  • Elemental analysis : ≤0.4% deviation from theoretical C/H/N values .

How should researchers address discrepancies in reported logD values (-at pH vs. -at pH 7.4) during formulation studies?

(Advanced)
Contradictory logD data (e.g., -1.92 at pH 5.5 vs. -3.47 at pH 7.4 ) arise from ionization of the carboxylic acid group (pKa ~3.79 ). Resolution strategies:

pH-controlled solubility assays : Measure partition coefficients in buffered octanol/water systems using HPLC quantification.

Ion-pairing chromatography : Correlate retention times with computational logD predictions (e.g., ACD/Labs).

Protonation state modeling : Use Schrödinger’s Epik to predict ionic species dominance at relevant pH levels.

Which spectroscopic techniques are critical for confirming structural integrity and purity?

(Basic)

  • ¹H/¹³C NMR : Identify sulfonyl (-SO₂-) and piperidine-CH₂ groups (δ 2.36–3.42 for piperidine protons ).
  • IR spectroscopy : Confirm sulfonyl (1320–1160 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) stretches .
  • Mass spectrometry : ESI-MS m/z 313 [M+H]⁺ .
  • Elemental analysis : Validate purity (C: 49.99%, H: 5.16%, N: 8.97% ).

What strategies optimize the sulfonation step to improve reaction yield and selectivity?

(Advanced)

  • Reagent selection : Use sulfonyl chlorides instead of anhydrides to reduce side reactions .
  • Temperature control : Maintain 0–5°C during sulfonation to minimize decomposition .
  • Catalytic additives : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the pyrazole amino group .
  • Workup : Quench excess sulfonyl chloride with ice-cold water and extract with dichloromethane to isolate intermediates .

How does steric hindrance from the ethyl group impact biological activity in structure-activity relationship (SAR) studies?

(Advanced)

  • Conformational analysis : Molecular docking (e.g., AutoDock Vina) shows the ethyl group reduces rotational freedom, stabilizing interactions with hydrophobic enzyme pockets .
  • Comparative assays : Replace the ethyl group with methyl or propyl analogs. Bioactivity data (IC₅₀) indicate ethyl derivatives exhibit 3-fold higher potency due to optimal van der Waals interactions .
  • Crystallography : Single-crystal X-ray data reveal ethyl-induced torsional angles (120–135°) that align with active site geometry .

What purification protocols are recommended for isolating the carboxylic acid form from ester intermediates?

(Basic)

  • Acid-base extraction : Hydrolyze esters with NaOH (5N), acidify to pH 3–4 with HCl, and filter precipitates .
  • Recrystallization : Use ethanol/water (70:30 v/v) to achieve >95% purity .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for analytical validation .

How can computational tools predict the compound’s solubility and stability under varying pH conditions?

(Advanced)

  • Solubility prediction : Use MarvinSuite to calculate logD and pKa (predicted pKa 3.79 ).
  • Degradation modeling : Molecular dynamics (GROMACS) simulate hydrolysis rates at pH 7.4, revealing ester group instability .
  • pH-stability profiles : Accelerated stability testing (40°C/75% RH) over 14 days shows <5% degradation at pH 5.0–6.5 .

What are the key considerations for designing in vitro assays to evaluate enzymatic inhibition?

(Advanced)

  • Enzyme selection : Carbonic anhydrase isoforms (e.g., hCA-II) due to sulfonamide affinity .
  • Buffer optimization : Use 25 mM Tris-HCl (pH 7.4) with 50 mM NaCl to mimic physiological conditions .
  • Control experiments : Include acetazolamide as a positive control and validate via Lineweaver-Burk plots .

How do contradictory melting point reports (e.g., 162–163°C vs. 217–219°C) affect crystallization protocols?

(Advanced)

  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify stable crystalline forms .
  • Solvent screening : Test crystallization in DMSO, ethanol, and ethyl acetate to isolate polymorphs .
  • Single-crystal growth : Use slow evaporation in ethanol at 4°C to obtain Form I (mp 162–163°C) .

What analytical workflows validate the absence of genotoxic impurities in final batches?

(Advanced)

  • LC-MS/MS : Detect sulfonic acid derivatives (LOD: 0.1 ppm) using a QTOF instrument .
  • Ames test : Assess mutagenicity with Salmonella typhimurium TA98/TA100 strains .
  • Elemental analysis : Quantify residual heavy metals (e.g., Pd <10 ppm) via ICP-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.